molecular formula C7H11ClN2O B3264433 2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE CAS No. 3914-47-4

2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE

Cat. No.: B3264433
CAS No.: 3914-47-4
M. Wt: 174.63 g/mol
InChI Key: CPDGQEXQTVITAY-UHFFFAOYSA-N
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Description

2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group at the 2-position and an isobutyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyric acid hydrazide with chloroacetic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction can yield various reduced heterocyclic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and materials, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    2-(CHLOROMETHYL)-5-METHYL-1,3,4-OXADIAZOLE: Similar structure but with a methyl group instead of an isobutyl group.

    2-(CHLOROMETHYL)-5-PHENYL-1,3,4-OXADIAZOLE: Contains a phenyl group at the 5-position.

    2-(CHLOROMETHYL)-5-ETHYL-1,3,4-OXADIAZOLE: Contains an ethyl group at the 5-position.

Uniqueness: The presence of the isobutyl group in 2-(CHLOROMETHYL)-5-ISOBUTYL-1,3,4-OXADIAZOLE imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

2-(chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-10-7(4-8)11-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDGQEXQTVITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702897
Record name 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3914-47-4
Record name 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3914-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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